(5E,7E)-Dodecadienal

Descripción

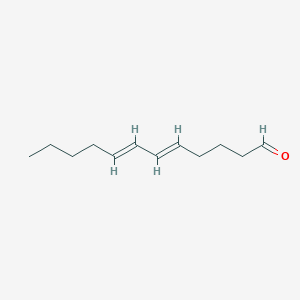

(5E,7E)-Dodecadienal is a bioactive aliphatic aldehyde with a 12-carbon chain and conjugated double bonds at positions 5 and 7 in the trans (E) configuration. It has been identified in two distinct biological contexts:

- Anticancer Agent: Isolated from Euclea crispa (L.), this compound exhibits significant antioxidant activity (IC50 values in DPPH, NO, and hydroxyl radical scavenging assays) and inhibits ovarian cancer cell proliferation (HO-8910) by modulating apoptosis-related proteins (Bcl-2, Bcl-xL) and metastasis-associated targets (CXCR4, HER2, Akt) .

- Insect Pheromone: Synthesized as a sex pheromone component in Dendrolimus species (e.g., D. tabulaeformis and D. pini), it elicits antennal responses in male moths and aids in mating behavior .

Structural characterization via UV-Vis, FTIR, and NMR confirms its trans,trans dienal configuration . Molecular docking studies reveal strong binding affinities with HER2 (-9.4 kcal/mol) and CXCR4 (-9.1 kcal/mol), supporting its role in cancer therapy .

Propiedades

Fórmula molecular |

C12H20O |

|---|---|

Peso molecular |

180.29 g/mol |

Nombre IUPAC |

(5E,7E)-dodeca-5,7-dienal |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3/b6-5+,8-7+ |

Clave InChI |

LDQDYNHCLZNOFB-BSWSSELBSA-N |

SMILES isomérico |

CCCC/C=C/C=C/CCCC=O |

SMILES canónico |

CCCCC=CC=CCCCC=O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dodeca-5,7-dienal se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de Wittig, donde un ilido de fosfonio reacciona con un aldehído para formar el dieno deseado. Las condiciones de reacción típicamente incluyen el uso de una base fuerte como el hidruro de sodio o el terc-butóxido de potasio para generar el ilido, seguido de la adición del aldehído en atmósfera inerte .

Métodos de producción industrial

En un entorno industrial, el dodeca-5,7-dienal se puede producir mediante la hidrogenación catalítica del ácido dodeca-5,7-dienoico. Este proceso implica el uso de un catalizador metálico, como paladio o platino, en condiciones de alta presión y temperatura. El aldehído resultante se purifica luego mediante destilación u otras técnicas de separación .

Análisis De Reacciones Químicas

Tipos de reacciones

El dodeca-5,7-dienal experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: El compuesto se puede reducir al alcohol correspondiente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio acuoso.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Bromo en tetracloruro de carbono para reacciones de halogenación.

Principales productos formados

Oxidación: Ácido dodeca-5,7-dienoico.

Reducción: Dodeca-5,7-dienol.

Sustitución: 5,7-dibromododecano.

Aplicaciones Científicas De Investigación

Biological Significance

Role as a Pheromone:

(5E,7E)-Dodecadienal functions primarily as a sex pheromone in several moth species, including those from the Lasiocampidae family. It is crucial for mating behaviors, where it facilitates attraction between male and female moths. Male moths detect this compound through specialized olfactory receptors, which are activated by specific binding proteins that enhance their ability to locate females from considerable distances .

Table 1: Pheromone Activity in Moths

| Species | Pheromone Component | Behavioral Response |

|---|---|---|

| Dendrolimus punctatus | This compound | Attraction of males to females |

| Lasiocampa quercus | This compound | Mating behavior facilitation |

| Other Lasiocampidae | Various dodecadienes | Species-specific mating cues |

Ecological Research

The ecological implications of this compound extend to pest management strategies. By understanding its role in insect behavior, researchers can develop targeted pheromone traps to monitor and control pest populations effectively. This application is particularly relevant in agricultural settings where moths can cause significant crop damage.

Case Study: Pest Management Using Pheromone Traps

A study demonstrated the effectiveness of traps baited with this compound in reducing populations of the pine caterpillar moth. The results indicated a significant decrease in mating success when males were exposed to synthetic pheromone blends that included this compound, thus validating its potential use in integrated pest management .

Synthetic Organic Chemistry

This compound serves as a valuable intermediate in synthetic organic chemistry. Its unique double bond configuration allows for various chemical transformations that can lead to the synthesis of other important compounds.

Table 2: Synthetic Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Wittig Reaction | Utilizes phosphonium ylides | Up to 85% |

| Grignard Reactions | Involves organomagnesium compounds | Varies |

| Aldol Condensation | Combines aldehydes or ketones | High yield |

Applications in Biotechnology

Recent studies have explored the potential biotechnological applications of this compound. Its ability to influence insect behavior has implications for developing biopesticides and environmentally friendly pest control methods.

Case Study: Biopesticide Development

Research has shown that formulations containing this compound can disrupt mating patterns in target moth species without harming non-target organisms. This selective action highlights its potential as a biopesticide component that aligns with sustainable agricultural practices .

Mecanismo De Acción

El mecanismo de acción del dodeca-5,7-dienal implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede actuar como un ligando para ciertos receptores, desencadenando una cascada de eventos bioquímicos. Los dobles enlaces conjugados en el compuesto le permiten participar en varias reacciones de transferencia de electrones, influyendo en los procesos y vías celulares .

Comparación Con Compuestos Similares

Structural Analogues in Pheromone Systems

(5E,7E)-Dodecadienal shares functional and structural similarities with moth pheromone components (Table 1):

Table 1: Pheromone Component Comparison

Key Observations :

Bioactive Analogues in Cancer Research

Table 2: Anticancer Activity Comparison

Key Observations :

Antioxidant Analogues

Table 3: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | Hydroxyl Radical Scavenging (%) | Source |

|---|---|---|---|

| This compound | 12.3 | 78.5 (at 50 µg/mL) | |

| Ascorbic Acid (Reference) | 8.9 | 85.2 | |

| Terminalia glaucescens extract | 15.6 | 72.1 |

Key Observations :

- The compound’s antioxidant efficacy is comparable to plant extracts like Terminalia glaucescens but slightly lower than ascorbic acid .

Actividad Biológica

(5E,7E)-Dodecadienal is a linear dodecadienal compound characterized by its unique structure, featuring two double bonds at the 5th and 7th carbon positions. It is primarily recognized for its role as a sex pheromone in various insect species, particularly moths. This article delves into its biological activity, exploring its chemical properties, ecological significance, and behavioral impacts on target species.

- Chemical Formula: C₁₂H₂₂O

- CAS Number: 75539-65-0

- Structure: The compound consists of a dodecadienal backbone with aldehyde functionality.

This compound serves as a critical component in the mating behavior of certain moth species. Its effectiveness as a pheromone is attributed to its specific structural features that are recognized by male moths through their olfactory receptors. Studies indicate that this compound interacts with odorant-binding proteins in moths, enhancing their sensitivity to pheromonal cues.

Key Findings:

- Behavioral Assays: Male moths of species such as Dendrolimus tabulaeformis exhibit strong attraction to this compound during mating seasons. The correct ratio of pheromone components is crucial for optimal upwind flight and source contact .

- Electrophysiological Responses: Research indicates that the antennae of male moths respond positively to synthetic this compound, demonstrating its role in sexual attraction .

Case Study 1: Mating Behavior in Dendrolimus tabulaeformis

A study conducted on Dendrolimus tabulaeformis demonstrated that male moths strongly discriminated against incomplete pheromone blends. The optimal blend included this compound as a key component, which significantly influenced male attraction and mating success .

Case Study 2: Pheromone Blends and Insect Behavior

Research involving the isolation of sex pheromones from various moth species highlighted the importance of this compound in attracting males during the mating season. The study analyzed different ratios of pheromone components and their impact on behavioral responses in controlled environments .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related dodecadienal compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (5Z,7E)-Dodecadienal | C₁₂H₂₂O | Attracts males of certain moth species |

| (5E,7Z)-Dodecadienal | C₁₂H₂₂O | Exhibits similar pheromonal activity |

| (5Z,7Z)-Dodecadienal | C₁₂H₂₂O | Less effective as a sex pheromone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.